(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
CAS No.: 158722-22-6
Cat. No.: VC21264745
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158722-22-6 |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m0/s1 |
| Standard InChI Key | BPBOFBFRBITMMR-UONOGXRCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3)C(=O)O |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Identification
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is characterized by its specific stereochemistry and structural features that distinguish it among oxazole derivatives. The compound is identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 158722-22-6 |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| PubChem CID | 9795341 |
| MDL Number | MFCD22494932 |
| Grade | Industrial Grade |
The nomenclature of this compound provides important structural information, with the (4S,5R) prefix indicating the specific stereochemical configuration at positions 4 and 5 of the oxazole ring . This stereochemistry is critical for its chemical reactivity and potential biological activities.
Structural Characteristics
The molecule features a dihydrooxazole ring system (a partially reduced oxazole) with two phenyl groups positioned at the 2 and 4 positions, and a carboxylic acid group at position 5. This unique arrangement creates a chiral molecule with specific three-dimensional spatial orientation that determines its chemical behavior in reactions.
The compound belongs to the broader class of heterocyclic compounds containing both oxygen and nitrogen atoms in a five-membered ring. Its structure can be represented by several synonyms including "(4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid" and "5-Oxazolecarboxylic acid, 4,5-dihydro-2,4-diphenyl-, (4S,5R)-" .
| Classification | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statement | H302 (Harmful if swallowed) |
| Precautionary Statements | P264-P270-P301+P312-P330-P501 |
| GHS Pictogram | Included in safety documentation |
These safety classifications indicate that while the compound poses some hazards, particularly if ingested, it can be handled safely with appropriate precautions .
Synthesis and Preparation Methods
Laboratory Synthesis Routes
The synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid typically employs stereoselective approaches to ensure the specific configuration at positions 4 and 5. One common method involves:
The enantioselective ring-opening of cyclic acid anhydrides using chiral catalysts, which allows for high stereoselectivity in the final product. This reaction typically requires:
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Controlled temperature conditions, often mild to moderate
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Appropriate solvents such as dichloromethane or toluene
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Chiral catalysts to direct the stereochemical outcome
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Careful purification procedures to ensure high enantiomeric excess
These synthetic routes must be carefully controlled to maintain the desired stereochemistry, which is essential for the compound's applications, particularly in asymmetric synthesis.
Industrial Production Methods
At industrial scale, production methodologies for this compound include adaptations of laboratory procedures with optimizations for efficiency, yield, and consistency. Key aspects of industrial production include:
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Implementation of continuous flow reactors and automated systems to enhance production efficiency
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Scaled-up purification methods to ensure consistent stereochemical purity
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Quality control procedures to guarantee high-purity products (typically 99%)
Manufacturing capabilities relevant to this compound's production often include specialized reaction types such as:
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Bromination reactions
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Esterification reactions
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Acylation reactions
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Grignard reactions
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Low-temperature reactions
These capabilities allow for efficient production of the compound with the required stereospecificity and purity for various applications.
Applications and Uses
Chemical Synthesis Applications
The primary application of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is in chemical synthesis, where it serves several important roles:
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As an intermediate in organic synthesis reactions
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In the preparation of complex molecules requiring specific stereochemistry
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As a potential chiral auxiliary in asymmetric synthesis
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Specifically as an intermediate in taxane derivative synthesis
The compound's unique stereochemistry makes it particularly valuable in reactions where controlling the three-dimensional arrangement of atoms is crucial for the desired product properties.
Comparative Analysis
To understand the distinctive properties of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, it is informative to compare it with structurally related compounds:
| Related Compound | Key Differences | Significance |
|---|---|---|
| (4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid | Different functional groups, similar stereochemistry | Different chemical reactivity |
| (4S,5R)-3-(N-benzoyl)phenyl derivative | Similar oxazole structure, additional functional groups | Different biological activity profile |
These comparisons highlight how the specific structural features of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid determine its unique chemical and potential biological properties.
Future Research Directions
Synthetic Innovation
Future research on (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid may focus on:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of new catalytic methods to improve stereoselectivity
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Scale-up strategies to enhance industrial production efficiency
These advancements would potentially reduce production costs and environmental impact while maintaining or improving product quality.
Expanded Applications
Potential areas for application development include:
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Further exploration of pharmaceutical applications, particularly in anti-inflammatory and anti-cancer contexts
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Investigation of the compound's potential as a building block for new materials
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Use in asymmetric catalysis, leveraging its well-defined stereochemistry
Such research could expand the utility and value of this specialized chemical compound.
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